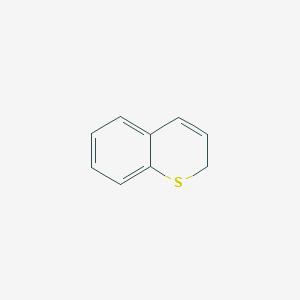
2h-thiochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2h-thiochromene, also known as thiochroman, is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of benzopyran, where the oxygen atom in the pyran ring is replaced by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2h-thiochromene can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetylene derivatives under basic conditions. Another method includes the reaction of 2-mercaptobenzophenone with α,β-unsaturated carbonyl compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2h-thiochromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, nitrated, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2h-thiochromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2h-thiochromene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as calcium channel blockers, these compounds inhibit the influx of calcium ions into cells by binding to L-type calcium channels. This leads to a decrease in intracellular calcium levels, resulting in reduced muscle contraction and lower blood pressure .
Vergleich Mit ähnlichen Verbindungen
2h-thiochromene can be compared with other similar compounds such as benzopyran (chromene) and benzothiazepine:
Benzopyran (Chromene): Contains an oxygen atom in the pyran ring instead of sulfur. It is known for its antioxidant properties and is found in various natural products.
Benzothiazepine: Contains both sulfur and nitrogen atoms in the heterocyclic ring.
The uniqueness of this compound lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs .
Eigenschaften
CAS-Nummer |
254-37-5 |
|---|---|
Molekularformel |
C9H8S |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
2H-thiochromene |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 |
InChI-Schlüssel |
ONJRTQUWKRDCTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)
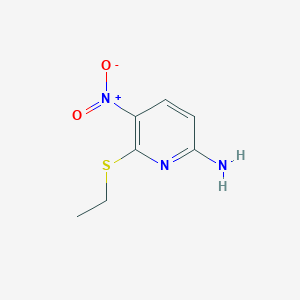
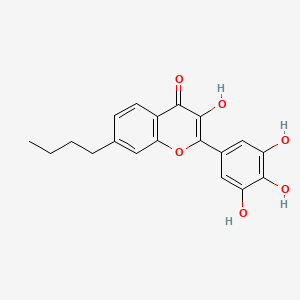
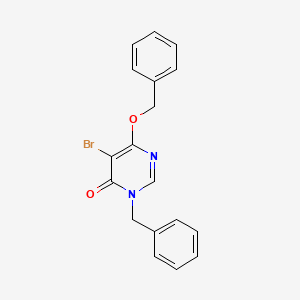
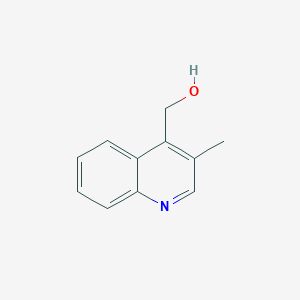
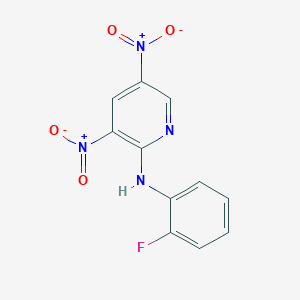
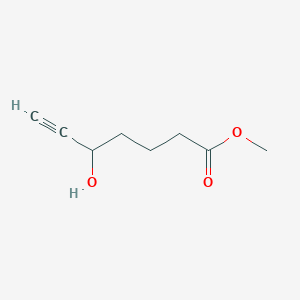
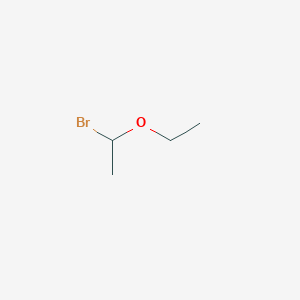
![4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate](/img/structure/B8683254.png)
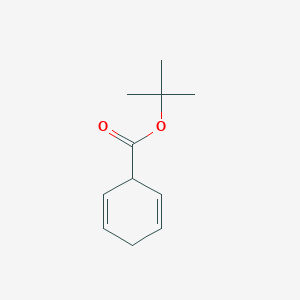
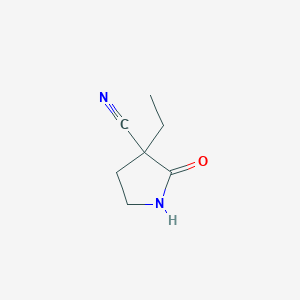
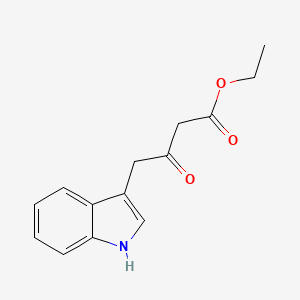
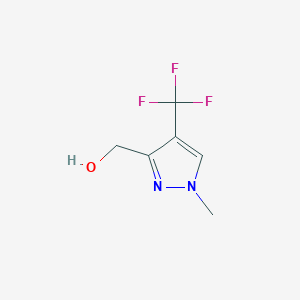
![tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B8683329.png)
